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Introduction

AZD4547, also known as fexagratinib, is a potent and selective inhibitor of the fibroblast growth
factor receptor (FGFR) tyrosine kinase family.[1] Specifically, it targets FGFR1, 2, and 3, which
are key regulators of cell proliferation, differentiation, and migration.[2] Dysregulation of the
FGF/FGFR signaling axis has been implicated in the development and progression of various
cancers, making it a promising target for therapeutic intervention.[2][3] This document provides
a comprehensive overview of the historical research, preclinical and clinical findings, and the
mechanism of action of AZD4547.

History and Development

The development of AZD4547 stemmed from the growing understanding of the role of the
FGF/FGFR signaling pathway in oncology.[2] Researchers sought to develop a selective
inhibitor that could target tumors with deregulated FGFR expression while minimizing off-target
effects.[1] Preclinical studies demonstrated the potent and selective in vitro and in vivo activity
of AZD4547 against tumor models with FGFR alterations.[1][2] These promising results led to
the initiation of clinical trials to evaluate its safety and efficacy in cancer patients.[1][4] AZD4547
has progressed to Phase Il and Il clinical trials for various solid tumors, including breast,
gastric, and lung cancers.[5][6]
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Mechanism of Action

AZD4547 functions as an ATP-competitive inhibitor of the FGFR1, 2, and 3 kinase domains.[2]
By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent
activation of the receptors, thereby blocking downstream signaling cascades.[2] Key
downstream pathways inhibited by AZD4547 include the RAS/MAPK and PI3K/AKT pathways,
which are crucial for cell survival and proliferation.[7][8] The inhibition of these pathways
ultimately leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.

[2][5]
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Caption: Mechanism of action of AZD4547 in inhibiting the FGFR signaling pathway.

Quantitative Data Summary
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Table 1: In Vitro Kinase and Antiproliferative Activity of

AZDAK47

Target/Cell Line IC50/GI50 (nM) Assay Type Reference
Kinase Activity

FGFR1 0.2 Cell-free [5]
FGFR2 2.5 Cell-free [5]
FGFR3 1.8 Cell-free [5]
FGFR4 165 Cell-free [5]
KDR (VEGFR2) 24 Cell-free [5]
TRKA 18.7 In vitro biochemical [9]
TRKB 22.6 In vitro biochemical [9]
TRKC 29 In vitro biochemical [9]

Antiproliferative

Activity

KGla (FGFR1 fusion)  18-281 MTS proliferation [5]

Sumb52-PE (FGFR

18-281 MTS proliferation [5]
deregulated)
KMS11 (FGFR3 _ _

18-281 MTS proliferation [5]
translocated)
KM12(Luc) (TPM3- _ _

100 Cell proliferation [9]

TRKA)

Table 2: In Vivo Antitumor Activity of AZD4547
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] ] Tumor Growth
Xenograft Model Dosing Regimen . Reference
Inhibition (%)

KMS11 (Multiple 3 mg/kg, twice daily e3 5]

Myeloma) (oral)

KMS11 (Multiple 12.5 mg/kg, once daily )
Complete tumor stasis  [5]

Myeloma) (oral)

12.5 mg/kg, once daily
KGla (AML) (oral) 65 [5]
ora

NCI-H716 (Colorectal)  Effective doses (oral) Significant [10]

Key Experimental Protocols

In Vitro Kinase Assay

The ability of AZD4547 to inhibit the kinase activity of recombinant human FGFR1, 2, and 3
was assessed using cell-free assays. The experiments were conducted with ATP
concentrations at or near the Km for each respective kinase.[5]

Cell Proliferation Assay

The antiproliferative effects of AZD4547 were determined using the MTS proliferation assay.[5]
Tumor cell lines were exposed to varying concentrations of AZD4547 for 72 hours, and cell
viability was measured to calculate the IC50 values.[5]

Western Blot Analysis

To assess the impact of AZD4547 on downstream signaling, cells were treated with the
compound, and cell lysates were analyzed by Western blotting.[7] Antibodies specific for total
and phosphorylated forms of proteins such as FGFR, FRS2, PLCy, ERK1/2, AKT, S6, and
STAT3 were used.[5][7]

Apoptosis and Cell Cycle Analysis

Apoptosis was evaluated using Annexin V-FITC staining and propidium iodide uptake, followed
by analysis with a FACSCalibur instrument.[5] For cell cycle analysis, cells were fixed, stained
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with propidium iodide/RNase A, and analyzed by flow cytometry.[5]

In Vivo Xenograft Studies

Human tumor cell lines were implanted into immunocompromised mice. Once tumors were
established, mice were treated orally with AZD4547 or a vehicle control.[5][10] Tumor growth
was monitored, and at the end of the study, tumors were excised for pharmacodynamic
analysis of target inhibition.[5][10]

Experimental Workflow Diagram
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Caption: A typical experimental workflow for the preclinical evaluation of AZD4547.
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Clinical Studies

AZD4547 has been evaluated in several clinical trials across various cancer types with FGFR
aberrations.

NCI-MATCH Trial (EAY131) Subprotocol W

This Phase Il trial investigated AZD4547 in patients with tumors harboring FGFR1-3
amplifications, mutations, or fusions.[4][11] The study showed modest activity, with confirmed
partial responses observed primarily in patients with FGFR point mutations or fusions.[4][11]
The overall response rate did not meet the primary endpoint, suggesting that the type of FGFR
alteration may influence treatment response.[4]

Sqguamous Cell Lung Cancer (SqQNSCLC)

A Phase Il study in previously treated patients with FGFR-altered SQNSCLC found that
AZD4547 had an acceptable safety profile but minimal clinical activity in this patient population.
[12] Another Phase Ib study in patients with FGFR1-amplified SQNSCLC also showed a low
overall response rate.[13]

Gastroesophageal Cancer

In a Phase Il study of patients with FGFR2-amplified gastroesophageal cancer, AZD4547
demonstrated promising activity.[14]

Ovarian Cancer

Preclinical studies have shown that AZD4547 exerts antitumor effects in ovarian cancer cells by
inhibiting proliferation, inducing apoptosis, and suppressing migration and invasion.[3][15][16]

Malignant Pleural Mesothelioma

A Phase Il trial of AZD4547 in patients with malignant pleural mesothelioma who had
progressed after first-line chemotherapy did not demonstrate efficacy.[17]

Conclusion

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical
activity in various cancer models with deregulated FGFR signaling. While clinical activity has
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been observed in certain tumor types with specific FGFR alterations, such as FGFR2-amplified
gastroesophageal cancer and tumors with FGFR fusions, its efficacy in other settings has been
limited. These findings highlight the importance of patient selection based on specific biomarker
profiles to maximize the clinical benefit of AZD4547. Further research is warranted to identify
predictive biomarkers and explore combination strategies to enhance its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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